molecular formula C6H13NO B146200 Hexanamide CAS No. 628-02-4

Hexanamide

Cat. No.: B146200
CAS No.: 628-02-4
M. Wt: 115.17 g/mol
InChI Key: ALBYIUDWACNRRB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hexanoamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes. One notable enzyme that interacts with hexanoamide is amidase from Aspergillus nidulans. Amidase catalyzes the hydrolysis of hexanoamide to produce hexanoic acid and ammonia. This reaction is crucial for the metabolism of hexanoamide in microbial systems . Additionally, hexanoamide has been shown to interact with biosurfactants produced by microbial strains, which can enhance its solubility and facilitate its biodegradation .

Cellular Effects

Hexanoamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, hexanoamide can be metabolized to hexanoic acid, which enters the fatty acid degradation pathway. This process impacts cellular energy production and lipid metabolism. Furthermore, hexanoamide has been observed to affect the expression of genes involved in the production of biosurfactants, which play a role in cell membrane integrity and function .

Molecular Mechanism

At the molecular level, hexanoamide exerts its effects through binding interactions with specific enzymes and proteins. The hydrolysis of hexanoamide by amidase involves the formation of an enzyme-substrate complex, followed by the cleavage of the amide bond. This reaction results in the release of hexanoic acid and ammonia, which can further participate in metabolic pathways. Additionally, hexanoamide’s interaction with biosurfactants suggests a role in modulating membrane-associated processes and enzyme activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexanoamide can change over time due to its stability and degradation. Hexanoamide is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that hexanoamide can be metabolized by microbial consortia, leading to the gradual degradation of the compound and its conversion to hexanoic acid . These temporal effects are important for understanding the compound’s behavior in bioremediation applications.

Dosage Effects in Animal Models

The effects of hexanoamide in animal models vary with different dosages. At low doses, hexanoamide may have minimal impact on cellular functions, while higher doses can lead to significant metabolic changes. In some studies, high doses of hexanoamide have been associated with toxic effects, including disruptions in lipid metabolism and liver function. These findings highlight the importance of dosage considerations in the application of hexanoamide in biomedical research .

Metabolic Pathways

Hexanoamide is involved in several metabolic pathways, primarily through its conversion to hexanoic acid. The enzyme amidase catalyzes this conversion, which is a key step in the fatty acid degradation pathway. Hexanoic acid can then be further metabolized through β-oxidation, leading to the production of acetyl-CoA and subsequent entry into the citric acid cycle. This metabolic pathway is essential for energy production and lipid metabolism in cells .

Transport and Distribution

Within cells and tissues, hexanoamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of hexanoamide in target cells. Additionally, the compound’s solubility can be enhanced by biosurfactants, which aid in its distribution and accumulation in microbial cells. Understanding the transport and distribution of hexanoamide is crucial for optimizing its use in bioremediation and industrial applications .

Preparation Methods

Comparison with Similar Compounds

Hexanamide is similar to other fatty amides such as octanamide and decanamide. it is unique due to its specific chain length and properties. Similar compounds include:

This compound’s distinct properties, such as its solubility and reactivity, make it suitable for specific applications in research and industry .

Properties

IUPAC Name

hexanamide
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InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
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InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)N
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Molecular Formula

C6H13NO
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Related CAS

30643-90-4
Record name Hexanamide, homopolymer
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DSSTOX Substance ID

DTXSID6020696
Record name Hexanamide
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Molecular Weight

115.17 g/mol
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Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg
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Solubility

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER
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Density

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C
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Vapor Pressure

0.00374 [mmHg]
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Color/Form

CRYSTALS FROM ACETONE

CAS No.

628-02-4
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Melting Point

214 °F (NTP, 1992), 101 °C
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Synthesis routes and methods

Procedure details

Alternatively, N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-(pyridin-2-yldithio)propanoyl]amino}hexanamide was synthesized from 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride in one step. A mixture of 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride (68 mg, 0.16 mmol), triethylamine (0.046 mL, 0.32 mmol), and N-succinimidyl 3-(2-pyridyldithio)propionate in tetrahydrofuran (1.6 mL) and DMF (0.5 mL) was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel to provide 36 mg of N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-pyridin-2-yldithio)propanoyl]amino}hexanamide as a colorless oil.
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can enzymes be used to synthesize hydroxamic acids from hexanoamide?

A1: Yes, research demonstrates that the enantioselective amidase from Rhodococcus sp. strain R312 can catalyze the transfer of the acyl group from hexanoamide to hydroxylamine, yielding the corresponding hydroxamic acid. [] This reaction follows a Ping Pong Bi Bi mechanism, and exhibits a high turnover number (kcat = 333 s−1) for hexanoamide, highlighting the enzyme's efficiency in utilizing this substrate. []

Q2: Can hexanoamide be used as a building block for synthesizing nitriles? If so, what are the key reaction conditions and what role do additives play?

A3: Yes, hexanoamide can be converted to hexanenitrile with high yield using dimethylzirconocene ([Cp2Zr(CH3)2]). [] The reaction proceeds through the formation of a methylzirconium amide intermediate. Interestingly, the addition of chloride sources, such as LiCl or tetra-n-hexylammonium chloride (hex4NCl), significantly enhances the reaction rate. [] Kinetic studies and isotopic labeling experiments suggest that chloride facilitates the rate-determining step by assisting in the displacement of the carbonyl oxygen from the zirconium center, ultimately enabling methane elimination and nitrile formation. []

Q3: Is hexanoamide considered a volatile corrosion inhibitor, and if so, how is it typically incorporated into formulations for this purpose?

A4: Yes, hexanoamide is identified as a potential volatile corrosion inhibitor for magnesium alloys. [] Formulations typically include a blend of amide (10-30 wt%), amine (30-70 wt%), azole (5-25 wt%), organic salts (5-20 wt%), and urea or thiourea (10-30 wt%). [] The presence of hexanoamide contributes to the long-term corrosion protection by slowly evaporating and creating a protective atmosphere. []

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